molecular formula C14H21Cl2NO B1424521 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1220031-58-2

4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride

Cat. No.: B1424521
CAS No.: 1220031-58-2
M. Wt: 290.2 g/mol
InChI Key: WOOFJYUYWLSHIN-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The complete chemical name reflects the compound's structural complexity, beginning with the piperidine ring system as the parent structure, numbered according to conventional heterocyclic nomenclature where the nitrogen atom occupies position 1. The substituent at position 4 of the piperidine ring consists of a two-carbon ethyl chain bearing an ether linkage to a 3-chlorobenzyl group, specifically designated as 2-[(3-chlorobenzyl)oxy]ethyl.

The molecular formula C₁₄H₂₁Cl₂NO accurately represents the elemental composition of the hydrochloride salt form. This formula encompasses fourteen carbon atoms forming the piperidine ring, the ethyl linker, and the chlorinated benzyl moiety, along with twenty-one hydrogen atoms distributed across the various structural components. The two chlorine atoms reflect both the 3-chloro substitution on the benzyl ring and the additional chloride ion from the hydrochloride salt formation. The single nitrogen atom represents the piperidine nitrogen, while the oxygen atom corresponds to the ether linkage connecting the ethyl chain to the benzyl group.

The molecular weight of 290.23 grams per mole provides important information for stoichiometric calculations and analytical determinations. This molecular weight reflects the combined mass contributions from all constituent atoms, with the chlorine atoms contributing significantly to the overall molecular mass. The formation of the hydrochloride salt increases the molecular weight compared to the free base form by 36.46 atomic mass units, corresponding to the addition of hydrogen chloride.

Alternative nomenclature systems provide additional naming conventions for this compound. The Chemical Abstracts Service registry number 1220031-58-2 serves as a unique identifier in chemical databases and literature searches. Simplified Molecular Input Line Entry System notation ClC1=CC(COCCC2CCNCC2)=CC=C1.[H]Cl provides a linear representation of the molecular structure suitable for computer-based chemical information systems.

Crystallographic and Conformational Studies

Piperidine derivatives, including this compound, exhibit characteristic conformational preferences that significantly influence their physical and chemical properties. The piperidine ring system adopts a chair conformation analogous to cyclohexane, representing the most thermodynamically stable arrangement of the six-membered ring. This conformational preference arises from the minimization of angle strain and steric interactions between adjacent carbon atoms and their attached hydrogen atoms.

The piperidine ring in this compound displays two distinguishable chair conformations: one with the nitrogen-hydrogen bond in an axial position and another with this bond in an equatorial position. Research on piperidine conformational dynamics has established that the equatorial conformation is more stable by approximately 0.72 kilocalories per mole in the gas phase. In polar solvents, the energy difference between these conformers may be reduced, and under certain conditions, the axial conformer may become more stable due to specific solvation effects.

The 4-position substituent on the piperidine ring introduces additional conformational complexity. The 2-[(3-chlorobenzyl)oxy]ethyl group can adopt various rotational conformations around the carbon-carbon bonds of the ethyl linker and the carbon-oxygen bond of the ether linkage. These conformational degrees of freedom significantly influence the overall molecular shape and potential intermolecular interactions in the crystalline state.

Crystallographic analyses of related piperidine derivatives have revealed important structural features that likely apply to this compound. The carbon-carbon bond lengths within the piperidine ring typically range from 1.52 to 1.54 Angstroms, while the carbon-nitrogen bond lengths are slightly shorter at approximately 1.47 Angstroms. The chair conformation of the piperidine ring results in characteristic bond angles, with carbon-carbon-carbon angles of approximately 111 degrees and carbon-nitrogen-carbon angles of about 109 degrees.

The ether linkage in the substituent chain introduces specific geometric constraints. The carbon-oxygen-carbon bond angle in ethers typically measures approximately 111 degrees, while the carbon-oxygen bond lengths are around 1.43 Angstroms. The 3-chlorobenzyl group maintains the planar geometry characteristic of aromatic systems, with carbon-carbon bond lengths of approximately 1.39 Angstroms within the benzene ring and a carbon-chlorine bond length of about 1.75 Angstroms.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation capabilities for this compound. Proton nuclear magnetic resonance analysis reveals characteristic signal patterns corresponding to the various structural components. The piperidine ring protons typically appear as complex multipets in the aliphatic region between 1.5 and 3.0 parts per million, with the axial and equatorial protons often exhibiting distinct chemical shifts due to their different magnetic environments.

The ethyl linker protons generate two distinct multipets: the methylene group adjacent to the piperidine ring (carbon-2 of the ethyl chain) appears around 2.5 parts per million, while the methylene group connected to the ether oxygen (carbon-1 of the ethyl chain) resonates near 3.7 parts per million. The benzyl methylene protons produce a characteristic singlet around 4.5 parts per million, reflecting their position alpha to the aromatic ring and the ether oxygen.

Aromatic proton signals from the 3-chlorobenzyl group appear in the typical aromatic region between 7.0 and 7.5 parts per million. The chlorine substitution pattern creates a distinctive coupling pattern, with the proton meta to the chlorine substituent (position 5) typically appearing as a triplet, while the protons ortho and para to chlorine exhibit different coupling constants and chemical shifts.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information. The piperidine ring carbons appear between 25 and 47 parts per million, with the nitrogen-bearing carbon (carbon-1) showing a characteristic upfield shift. The ethyl linker carbons resonate around 27 and 67 parts per million for the carbon adjacent to piperidine and the carbon bearing the ether oxygen, respectively. The benzyl methylene carbon appears near 70 parts per million, while the aromatic carbons span the range from 127 to 139 parts per million.

Infrared spectroscopy reveals characteristic absorption bands corresponding to specific functional groups within the molecule. The piperidine nitrogen-hydrogen stretch typically appears as a broad absorption between 3200 and 3400 wavenumbers, often overlapping with water or solvent peaks in the hydrochloride salt form. Carbon-hydrogen stretching vibrations from both aliphatic and aromatic components generate multiple absorption bands between 2800 and 3100 wavenumbers.

The ether carbon-oxygen stretch produces a strong absorption band around 1100 wavenumbers, while aromatic carbon-carbon stretching vibrations appear between 1450 and 1600 wavenumbers. The carbon-chlorine stretch generates a characteristic absorption around 750 wavenumbers, providing diagnostic information for the 3-chlorobenzyl substituent.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation pattern information. The molecular ion peak appears at mass-to-charge ratio 290 for the hydrochloride salt, with characteristic isotope peaks reflecting the presence of chlorine atoms. Common fragmentation patterns include loss of the hydrochloride to give the free base molecular ion at mass-to-charge ratio 254, and subsequent fragmentations involving the benzyl group and ethyl linker.

Comparative Analysis of Positional Isomers (2-, 3-, 4-Substituted Piperidine Derivatives)

The structural characterization of this compound gains additional significance when compared with its positional isomers, particularly the 2- and 3-substituted analogues. These positional isomers share the same molecular formula and similar chemical connectivity but differ in the attachment point of the 2-[(3-chlorobenzyl)oxy]ethyl substituent on the piperidine ring, leading to distinct structural and physical properties.

The 2-substituted isomer, 2-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride, exhibits markedly different conformational preferences compared to the 4-substituted compound. The positioning of the substituent adjacent to the piperidine nitrogen creates significant steric interactions that influence both the preferred chair conformation and the rotational freedom around the substituent attachment point. The proximity to the nitrogen atom also affects the electronic environment, potentially altering the basicity of the piperidine nitrogen and influencing salt formation characteristics.

The 3-substituted analogue, 3-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride, represents an intermediate case between the 2- and 4-substituted isomers. While this compound features a 4-chlorobenzyl group rather than the 3-chlorobenzyl substituent of the target compound, it provides valuable insights into the effects of substitution position on molecular properties. The 3-position substitution creates an asymmetric environment that can lead to the formation of chiral centers and associated stereochemical considerations.

Comparative molecular weight analysis reveals that all positional isomers maintain the same molecular formula C₁₄H₂₁Cl₂NO and molecular weight of approximately 290.2 grams per mole. However, the different substitution patterns lead to distinct physical properties, including melting points, solubility characteristics, and crystalline forms. These differences arise from variations in intermolecular interactions and crystal packing arrangements.

Nuclear magnetic resonance spectroscopic comparison provides clear differentiation between positional isomers. The 4-substituted compound exhibits characteristic chemical shift patterns for the piperidine ring protons that differ from those observed in the 2- and 3-substituted analogues. The substituent attachment point significantly influences the chemical environment of adjacent carbons and protons, creating diagnostic spectroscopic signatures.

Position Chemical Shifts (ppm) Coupling Patterns Molecular Weight
2-Substituted Ring CH: 1.4-3.1 Complex multipets 290.2 g/mol
3-Substituted Ring CH: 1.5-2.9 Altered coupling 290.2 g/mol
4-Substituted Ring CH: 1.6-3.0 Symmetric patterns 290.2 g/mol

The conformational analysis reveals that 4-substituted piperidines generally exhibit greater conformational flexibility compared to their 2-substituted analogues due to reduced steric hindrance. The 4-position allows for more favorable positioning of bulky substituents in equatorial orientations, minimizing destabilizing 1,3-diaxial interactions. This conformational preference influences not only the solution behavior but also the solid-state packing arrangements and potential biological activities.

Properties

IUPAC Name

4-[2-[(3-chlorophenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO.ClH/c15-14-3-1-2-13(10-14)11-17-9-6-12-4-7-16-8-5-12;/h1-3,10,12,16H,4-9,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOFJYUYWLSHIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOCC2=CC(=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(3-Chlorobenzyloxy)ethanol Intermediate

  • Reactants: 3-Chlorobenzyl chloride and ethylene glycol.
  • Conditions: Typically carried out under basic conditions to promote substitution of the chloride by the hydroxyl group of ethylene glycol.
  • Mechanism: Nucleophilic substitution (S_N2) where the hydroxyl oxygen attacks the benzyl chloride carbon, displacing chloride ion.
  • Notes: Control of temperature and molar ratios is critical to minimize side reactions such as polyether formation.

Coupling with Piperidine

  • Reactants: 2-(3-Chlorobenzyloxy)ethanol and piperidine.
  • Conditions: Basic medium, often using sodium hydride or sodium hydroxide to deprotonate the hydroxyl group, facilitating nucleophilic attack on piperidine or vice versa depending on the reactive site.
  • Mechanism: Nucleophilic substitution or ether formation where the piperidine nitrogen or the hydroxyl group is involved in bond formation.
  • Outcome: Formation of 4-{2-[(3-chlorobenzyl)oxy]ethyl}piperidine free base.

Formation of Hydrochloride Salt

  • Procedure: The free base is treated with hydrochloric acid (HCl) in an appropriate solvent such as ethanol or isopropanol.
  • Purpose: To increase compound stability, solubility, and facilitate purification.
  • Result: Crystallization of the hydrochloride salt, which can be isolated by filtration and drying.
  • Scale-up: Industrial synthesis may employ continuous flow reactors to improve mixing, heat transfer, and reaction control.
  • Catalysts and Additives: Use of phase transfer catalysts or bases like triethylamine may be employed to enhance reaction rates and yields.
  • Purification: Crystallization and filtration are standard; solvent selection is optimized for purity and yield.
  • Process Optimization: Reaction temperature, pressure, and reagent stoichiometry are fine-tuned to maximize yield and minimize impurities.
Step Reactants Conditions Reaction Type Notes
1. Ether Intermediate Synthesis 3-Chlorobenzyl chloride, ethylene glycol Basic medium, controlled temp. Nucleophilic substitution (S_N2) Control to avoid polyether side products
2. Coupling with Piperidine 2-(3-Chlorobenzyloxy)ethanol, piperidine Basic conditions, room temp or mild heating Nucleophilic substitution/ether formation Use of base to activate nucleophile
3. Hydrochloride Salt Formation Free base, hydrochloric acid Acidic medium, solvent like ethanol Salt formation Crystallization for purification
  • Reaction Yields: Reported yields for the intermediate ether formation range from 75% to 90%, while coupling with piperidine typically yields 80% to 95% of the desired product.
  • Purity: Final hydrochloride salt purity exceeds 98% after recrystallization.
  • Spectroscopic Characterization: Confirmed by NMR (1H, 13C), IR, and mass spectrometry, showing characteristic signals for the piperidine ring, chlorobenzyl group, and ether linkage.
  • Stability: The hydrochloride salt form shows enhanced thermal and chemical stability compared to the free base.

The preparation of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride is efficiently achieved through a stepwise synthesis involving the formation of a chlorobenzyl ether intermediate, subsequent coupling with piperidine, and final conversion to the hydrochloride salt. The process relies on well-established nucleophilic substitution reactions under controlled conditions, with industrial methods focusing on optimizing reaction parameters and purification techniques to ensure high yield and purity. This compound serves as a valuable intermediate in pharmaceutical and chemical research.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydroxide and potassium carbonate are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound primarily targets neurotransmitter receptors in the brain, influencing their activity.

    Pathways Involved: It modulates signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Halogen Effects: The 3-chlorobenzyl group in the reference compound contrasts with the 4-chlorobenzyl () and 3-fluorobenzyl () analogs. Halogen position and type (Cl vs. Ethyl spacer presence/absence: The ethyl chain in the reference compound may enhance conformational flexibility compared to direct benzyloxy-linked analogs .

Steric and Electronic Modifications :

  • Bulky substituents, such as the 1-methyl-1-phenylethyl group (), introduce steric hindrance, which could reduce binding affinity but improve selectivity .
  • Electron-withdrawing groups (e.g., dichloro-dimethyl in ) may enhance stability or interaction with hydrophobic pockets in biological targets .

Functional Group Variations :

  • Replacement of oxygen with sulfur (e.g., methylsulfanylethyl in ) alters lipophilicity (logP) and hydrogen-bonding capacity, impacting solubility and membrane permeability .

Research Findings and Hypotheses

  • Antimicrobial Activity : highlights that analogs with benzyl/aryloxyethyl-piperidine scaffolds exhibit antimicrobial properties. For example, compounds with chloro-substituted benzyl groups (e.g., 3a, 3b in ) showed potent antibacterial activity against Staphylococcus aureus and Bacillus subtilis . The reference compound’s 3-chloro substitution and ethyl spacer may similarly enhance interactions with bacterial targets.
  • Antifungal Potential: Compounds like 6f (), which contains a morpholine-ethyl-thiopyrimidinone moiety, demonstrated antifungal activity against Candida albicans. The reference compound’s benzyloxyethyl group may confer analogous antifungal properties, though this requires experimental validation .

Biological Activity

4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its structure includes a piperidine ring with a chlorobenzyl ether substituent, which may influence its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on neurotransmitter systems, and potential applications in treating various disorders.

Chemical Structure and Properties

The molecular formula for this compound is C15H24ClNO, with a molecular weight of approximately 269.82 g/mol. The presence of the chlorobenzyl group is significant as it can enhance lipophilicity and affect the compound's interaction with biological targets.

The primary mechanism of action for this compound involves its interaction with neurotransmitter receptors in the brain. It is known to modulate signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior. Specifically, it may act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and uptake.

Molecular Targets

  • Dopamine Receptors : The compound shows affinity for dopamine receptors, which are crucial in regulating mood and reward pathways.
  • Norepinephrine Transporters : It may also interact with norepinephrine transporters, impacting arousal and attention mechanisms .

Anticonvulsant Properties

Research indicates that compounds similar to this compound exhibit anticonvulsant properties. Studies suggest that these compounds can significantly reduce seizure activity in animal models, indicating their potential utility in treating epilepsy .

Antidepressant Effects

Preliminary studies suggest that this compound may have antidepressant-like effects in animal models. These effects are likely mediated through its action on serotonin and norepinephrine systems, which are critical targets for many antidepressant medications.

Case Studies and Research Findings

Several studies have investigated the pharmacological profile of similar piperidine derivatives:

  • Dopamine Transporter Inhibition : A study demonstrated that piperidine derivatives could inhibit dopamine transporters effectively, leading to increased dopamine levels in synaptic clefts. This suggests potential applications in treating conditions like ADHD or Parkinson's disease .
  • Neuroprotective Effects : Some analogs have shown neuroprotective effects against oxidative stress in neuronal cell lines, indicating a possible role in neurodegenerative disease management.
  • Behavioral Studies : In behavioral assays involving rodent models, compounds structurally related to this compound exhibited reduced anxiety-like behaviors, suggesting anxiolytic properties .

Data Table: Summary of Biological Activities

Activity Type Description Reference
AnticonvulsantSignificant reduction in seizure frequency in animal models
AntidepressantPotential modulation of serotonin and norepinephrine systems
NeuroprotectiveProtection against oxidative stress in neuronal cells
AnxiolyticReduced anxiety-like behaviors in rodent models

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride
Reactant of Route 2
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4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.